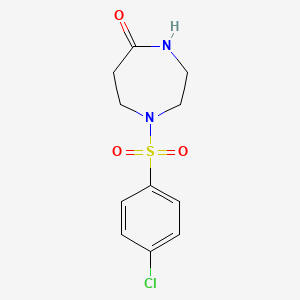![molecular formula C7H9NO2 B14904684 Hexahydrocyclopenta[c]pyrrole-1,5-dione](/img/structure/B14904684.png)
Hexahydrocyclopenta[c]pyrrole-1,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydrocyclopenta[c]pyrrole-1,5-dione is a heterocyclic compound with the molecular formula C7H9NO2 It is a derivative of pyrrole, a five-membered nitrogen-containing ring, and is characterized by its unique hexahydrocyclopenta structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexahydrocyclopenta[c]pyrrole-1,5-dione can be synthesized through several methods. One common approach involves the cyclization of 3-cyanoketones under base-assisted conditions. This method allows for the efficient assembly of the compound from readily available precursors . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing efficiency and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Hexahydrocyclopenta[c]pyrrole-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts to improve reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while substitution reactions can produce a wide range of N-substituted pyrroles .
Applications De Recherche Scientifique
Hexahydrocyclopenta[c]pyrrole-1,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and optoelectronic devices.
Mécanisme D'action
The mechanism of action of hexahydrocyclopenta[c]pyrrole-1,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit bacterial enzymes, leading to antibacterial activity . The exact pathways and targets depend on the specific structure and functional groups of the derivatives.
Comparaison Avec Des Composés Similaires
Hexahydrocyclopenta[c]pyrrole-1,5-dione can be compared with other similar compounds, such as pyrano[3,4-c]pyrroles and other pyrrole derivatives . These compounds share a similar core structure but differ in their functional groups and ring systems. The uniqueness of this compound lies in its hexahydrocyclopenta structure, which imparts distinct chemical and biological properties.
List of Similar Compounds
- Pyrano[3,4-c]pyrroles
- N-acylpyrroles
- N-sulfonylpyrroles
Propriétés
Formule moléculaire |
C7H9NO2 |
|---|---|
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
1,2,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-3,5-dione |
InChI |
InChI=1S/C7H9NO2/c9-5-1-4-3-8-7(10)6(4)2-5/h4,6H,1-3H2,(H,8,10) |
Clé InChI |
NDLALDXERYOECH-UHFFFAOYSA-N |
SMILES canonique |
C1C2CNC(=O)C2CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



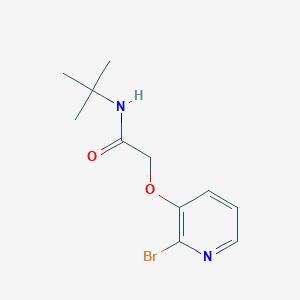
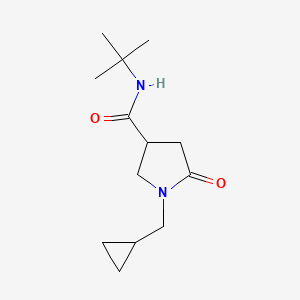
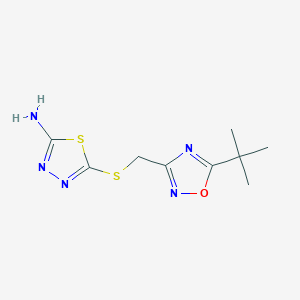
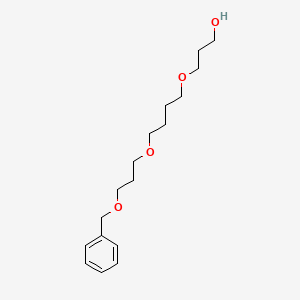

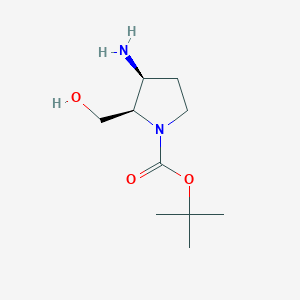
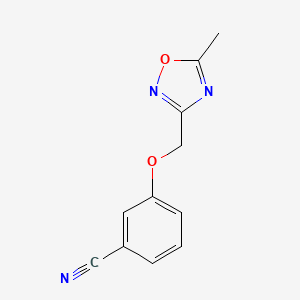
![tert-Butyl (2-((2-bromo-4-chlorobenzo[d]thiazol-6-yl)oxy)ethyl)carbamate](/img/structure/B14904661.png)
![10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride](/img/structure/B14904666.png)
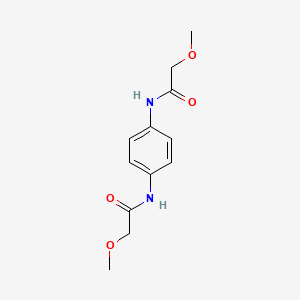
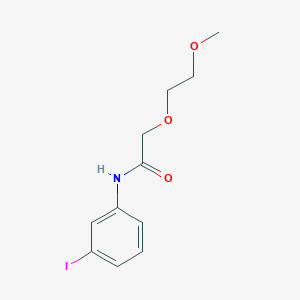
![ethyl 13-chloro-8-thia-10,12-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),2(7),10,12-tetraene-4-carboxylate](/img/structure/B14904680.png)
